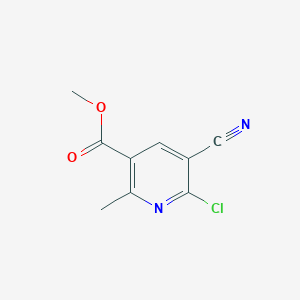
Methyl 6-chloro-5-cyano-2-methylnicotinate
Vue d'ensemble
Description
Methyl 6-chloro-5-cyano-2-methylnicotinate is a chemical compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom, a cyano group, and a methyl ester group on the nicotinic acid ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-cyano-2-methylnicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl-5-cyano-6-hydroxy-2-methylnicotinate with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C for 24 hours . The reaction mixture is then concentrated under reduced pressure and quenched with ice-water to obtain the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-chloro-5-cyano-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Hydrolysis Conditions: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Reduction Products: Reduction of the cyano group yields the corresponding amine derivative.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 6-chloro-5-cyano-2-methylnicotinic acid.
Applications De Recherche Scientifique
Methyl 6-chloro-5-cyano-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl 6-chloro-5-cyano-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the cyano and chlorine groups may contribute to its reactivity and potential biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 6-chloro-5-cyano-2-methylnicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl 6-chloro-2-methylnicotinate: Lacks the cyano group, which may affect its reactivity and biological activity.
Methyl 5-cyano-2-methylnicotinate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Methyl 6-chloro-5-cyano-3-methylnicotinate:
The unique combination of the chlorine, cyano, and methyl ester groups in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Propriétés
IUPAC Name |
methyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14-2)3-6(4-11)8(10)12-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHHHLCMZAVILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362991 | |
| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303146-25-0 | |
| Record name | methyl 6-chloro-5-cyano-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
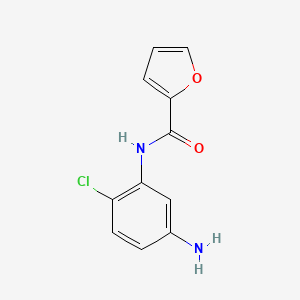
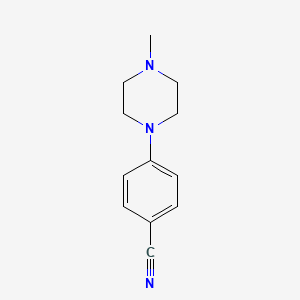
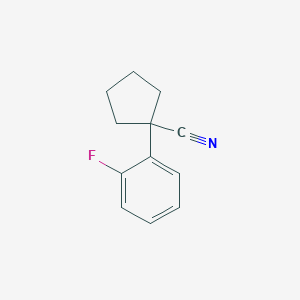

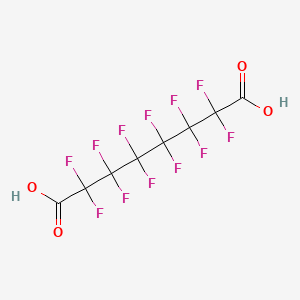
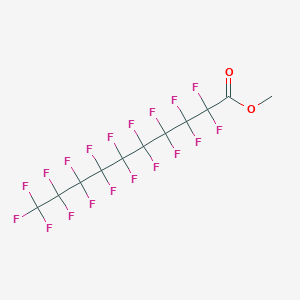
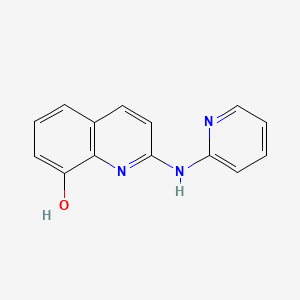
![3-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1300047.png)
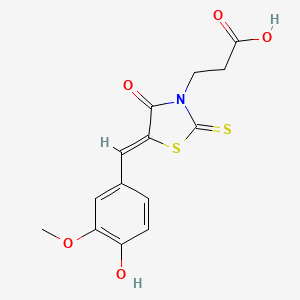
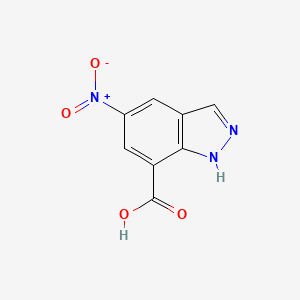
![Methyl 4-[3-(hydroxymethyl)phenyl]benzoate](/img/structure/B1300056.png)
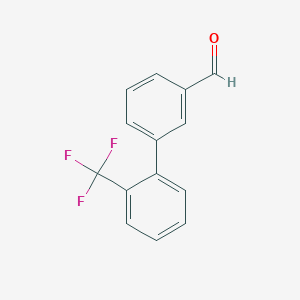
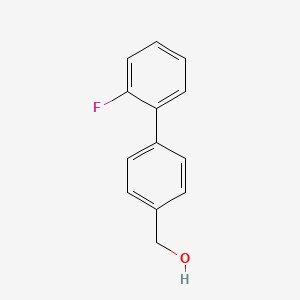
![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)
